molecular formula C17H16O11 B115854 dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate CAS No. 154702-77-9

dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate

Cat. No.: B115854
CAS No.: 154702-77-9
M. Wt: 396.3 g/mol
InChI Key: OEUIKZZDJWSHAW-JWMYWAIISA-N
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Description

dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate is a phenolic compound derived from the plant Flueggea virosa, which belongs to the Euphorbiaceae family. This compound has been studied for its potential therapeutic properties, including anti-hepatitis C virus (anti-HCV) activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate can be synthesized through esterification reactions. One common method involves the reaction of dehydrochebulic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of esters, including dehydrochebulic acid trimethyl ester, often employs large-scale esterification processes. These processes may use continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate is unique due to its specific esterification pattern, which contributes to its distinct chemical and biological properties. Its anti-HCV activity sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications .

Properties

CAS No.

154702-77-9

Molecular Formula

C17H16O11

Molecular Weight

396.3 g/mol

IUPAC Name

dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate

InChI

InChI=1S/C17H16O11/c1-25-9(19)5-7(15(22)26-2)11-10-6(4-8(18)12(20)13(10)21)16(23)28-14(11)17(24)27-3/h4-5,11,14,18,20-21H,1-3H3/b7-5-/t11-,14-/m0/s1

InChI Key

OEUIKZZDJWSHAW-JWMYWAIISA-N

SMILES

COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC

Isomeric SMILES

COC(=O)/C=C(/[C@@H]1[C@H](OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)\C(=O)OC

Canonical SMILES

COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC

Synonyms

dehydrochebulic acid trimethyl ester

Origin of Product

United States

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